(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable molecule for research and industrial use.
Biological Activity
(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, also known as a chiral compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
- CAS Number : 1213592-55-2
This compound is characterized by the presence of a chiral center and a dimethoxy-substituted phenyl ring, which contributes to its unique biological activity.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Neuropharmacological Effects :
- Antioxidant Activity :
- Anti-inflammatory Properties :
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems and cellular signaling pathways:
- Serotonergic System : By acting as an agonist at the 5-HT2A receptor, this compound may influence mood and anxiety levels.
- Cell Signaling Pathways : Potential modulation of pathways such as PI3K/Akt has been suggested based on related compounds' effects in cancer biology .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuropharmacological | Agonist for 5-HT2A receptor | |
Antioxidant | Potential to reduce oxidative stress | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Study Example
A recent study investigated the neuropharmacological effects of similar compounds in animal models. The results indicated significant changes in behavior correlating with serotonin receptor activation, suggesting that this compound may have therapeutic potential in treating mood disorders.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1 |
InChI Key |
QSYILIJZAXMABN-RDDDGLTNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
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